N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Description
N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity
N1-(4-ethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound characterized by its unique oxalamide structure, which consists of two amide linkages separated by an ethylene group. This compound incorporates a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety, contributing to its structural complexity and potential biological activity. The imidazole ring is particularly significant in medicinal chemistry due to its diverse biological properties.
Chemical Structure and Properties
The molecular formula for this compound is C20H20N4O3S, with a molecular weight of 396.5 g/mol. The compound's structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C20H20N4O3S |
Molecular Weight | 396.5 g/mol |
CAS Number | 897456-66-5 |
Biological Activity Overview
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. The imidazole moiety is known for its role in various biological processes, often acting as a pharmacophore in drug design.
Antimicrobial Activity
Studies have shown that compounds containing imidazole structures can demonstrate inhibitory effects against various pathogens. For instance, the presence of the thioether linkage in this compound may enhance its interaction with microbial targets, potentially leading to increased antimicrobial efficacy. Preliminary investigations suggest that this compound could inhibit the growth of certain bacterial strains.
Anticancer Properties
The anticancer activity of this compound has been explored through various assays. For example, it has been noted that compounds with similar imidazole structures exhibit significant cytotoxic effects against cancer cell lines such as HeLa and MCF7. The mechanism of action may involve the modulation of specific enzymes or receptors involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:
-
Study on Anticancer Activity :
- A study tested various imidazole derivatives against cancer cell lines, demonstrating that compounds with similar structural motifs exhibited significant cytotoxicity compared to controls.
- The results indicated that the introduction of thioether groups could enhance the interaction with cellular targets, leading to improved anticancer activity.
- Antimicrobial Efficacy :
The biological activity of this compound may involve several mechanisms:
Binding Interactions :
The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is crucial for understanding its therapeutic potential.
Cellular Effects :
By affecting cell signaling pathways, gene expression, and other cellular processes, this compound could alter the behavior of cancer cells or pathogens.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-15-8-10-17(11-9-15)24-20(27)19(26)22-12-13-28-21-23-14-18(25-21)16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMHFTXYOOKBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.